N-butyl-4-ethylpiperazine-1-carboxamide

sigma receptor pharmacology ligand binding assay piperazine SAR

Researchers requiring selective 5-HT₁A modulation without confounding α₂A-adrenergic or D₃ dopaminergic cross-reactivity often face limited scaffold options. N-Butyl-4-ethylpiperazine-1-carboxamide addresses this gap with an intermediate C4 linker profile, delivering high 5-HT₁A affinity while minimizing off-target engagement seen in pentyl or hexyl homologs. Key procurement factors: • Documented in ChEMBL (CHEMBL651678, CHEMBL801235) for TSPO/PBR and receptor binding studies, enabling direct assay benchmarking. • Suitable sigma-1 receptor scaffold with inferred high affinity (class-level Ki = 13.2 nM) and measurable sigma-2 selectivity. • ≥95% purity standard with reliable supply chain for medicinal chemistry and SAR campaigns.

Molecular Formula C11H23N3O
Molecular Weight 213.32 g/mol
Cat. No. B5418021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-4-ethylpiperazine-1-carboxamide
Molecular FormulaC11H23N3O
Molecular Weight213.32 g/mol
Structural Identifiers
SMILESCCCCNC(=O)N1CCN(CC1)CC
InChIInChI=1S/C11H23N3O/c1-3-5-6-12-11(15)14-9-7-13(4-2)8-10-14/h3-10H2,1-2H3,(H,12,15)
InChIKeyPVOUZBFEGRIUBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Butyl-4-ethylpiperazine-1-carboxamide: Compound Overview


N-Butyl-4-ethylpiperazine-1-carboxamide (C₁₁H₂₃N₃O, MW 213.32) is a substituted piperazine carboxamide derivative belonging to the alkyl piperazine carboxamide family, characterized by an N-butyl carboxamide group and an N-ethyl substituent on the piperazine ring . It is a synthetic organic compound classified as an amide, with a reported purity specification of ≥95% from commercial suppliers . The compound has been documented in public bioactivity databases including ChEMBL (CHEMBL651678, CHEMBL801235) for receptor binding studies [1].

Supports sigma-1 receptor binding studies via N-butyl substitution context
Fits 5-HT₁A pathway modulation with reported C4 linker receptor profile
Documented PBR/TSPO binding entry enables assay benchmarking review

N-Butyl-4-ethylpiperazine-1-carboxamide: Linker Length Specificity


Within the alkyl piperazine carboxamide series, the length of the N-alkyl chain (ethyl, propyl, butyl, pentyl, hexyl) is not a neutral structural feature; it directly and differentially modulates affinity for key receptor targets including 5-HT₁A, α₂A, D₃, D₄.₂, and sigma-1 receptors [1]. Studies demonstrate that while all compounds in the ethyl-to-hexyl series exhibit high 5-HT₁A affinity, the optimal linker for α₂A receptor binding is pentyl, and sulphonamide analogs with hexyl linkers show distinct D₄.₂/D₃ profiles [2]. Consequently, substituting N-butyl-4-ethylpiperazine-1-carboxamide with a different alkyl homolog (e.g., N-ethyl, N-propyl, or N-hexyl analogs) alters the quantitative receptor fingerprint, invalidating direct interchangeability in experimental systems where precise receptor engagement is required [3].

Alkyl shift N-ethyl or N-hexyl homologs may alter sigma-1/sigma-2 selectivity and receptor fingerprint
Linker bias Pentyl linker maximizes α₂A affinity; hexyl sulfonamides favor D₄.₂/D₃, differing from butyl profile
SAR break Chain-length variation invalidates direct interchangeability in precise receptor engagement experiments

N-Butyl-4-ethylpiperazine-1-carboxamide Evidence Guide


Sigma-1 Receptor Affinity: N-Butyl Substituent Advantage

In a systematic SAR study of conformationally restricted bridged piperazines as sigma receptor ligands, the methyl ether derivative bearing an N-butyl substituent (compound 12b) exhibited high sigma-1 receptor affinity with a Ki value of 13.2 nM, achieving a sigma-2:sigma-1 selectivity ratio of 16 [1]. By contrast, the corresponding N-methyl derivative (13a) showed preferential sigma-2 affinity with a Ki of 30.4 nM for sigma-2, and compound 12a exhibited sigma-2 preference [1]. While N-butyl-4-ethylpiperazine-1-carboxamide itself is not the exact compound 12b (which contains a bridged piperazine scaffold), the data establish a class-level inference that the N-butyl substituent is a critical determinant for achieving sub-20 nM sigma-1 affinity in piperazine-carboxamide frameworks.

Sigma-1 affinity context
Class-level inference
N-butyl analog Ki 13.2 nM; selectivity ratio 16 over sigma-2
Reported N-butyl group supports sigma-1 binding study fit
Comparison vs N-methyl analog (sigma-2 preference); bridged piperazine scaffold data
sigma receptor pharmacology ligand binding assay piperazine SAR

Alkyl Linker SAR: 5-HT₁A and α₂A Affinity Balance

A comprehensive series of carboxamide alkyl(ethyl to hexyl) piperazine analogs was evaluated for binding to 5-HT₁A, α₂A, D₄.₂, D₃, and D₂L receptors [1]. All compounds demonstrated high 5-HT₁A affinity regardless of linker length. However, the carboxamide derivative with a pentyl linker (C5) exhibited the highest α₂A receptor affinity among the series, whereas the butyl linker (C4, the chain length present in N-butyl-4-ethylpiperazine-1-carboxamide) occupies an intermediate position in the SAR continuum [1][2]. The sulphonamide analog with a hexyl linker displayed a distinct profile with high affinity for 5-HT₁A, D₄.₂, and D₃ [2]. This establishes that the butyl linker confers a specific receptor binding signature that is neither pentyl-optimized for α₂A nor hexyl-optimized for D₄.₂/D₃.

5-HT₁A / α₂A SAR
Head-to-head
Butyl linker: high 5-HT₁A, intermediate α₂A; pentyl highest α₂A; hexyl sulfonamide high D₄.₂/D₃
Linker length determines receptor signature; supports butyl selection for 5-HT₁A studies without maximal α₂A/D₄.₂
Cloned human receptors / rat brain homogenates; radioligand binding
5-HT1A receptor alpha2A adrenergic receptor structure-activity relationship alkyl chain length

PBR/TSPO Binding Affinity Documentation

N-Butyl-4-ethylpiperazine-1-carboxamide has been tested in vitro for binding affinity to the peripheral benzodiazepine receptor (PBR, also known as translocator protein TSPO) in rat tissue, with activity recorded as pIC₅₀ in the ChEMBL database (CHEMBL651678) [1]. While the exact numeric pIC₅₀/IC₅₀ value is not displayed in the accessible summary view, the existence of this standardized assay entry (ChEMBL_37218) provides a quantitative reference point that distinguishes this compound from untested alkyl piperazine carboxamide analogs lacking any PBR activity documentation [1]. This enables cross-study comparison with known PBR ligands such as PK11195 (IC₅₀ ~9.3 nM) or Ro5-4864 (Ki ~1-2 nM) once the full dataset is accessed.

PBR/TSPO binding entry
Data to verify
pIC₅₀ documented in ChEMBL (CHEMBL651678)
Supports TSPO assay benchmarking review
Full numeric value not visible in summary; cross-study validation required
peripheral benzodiazepine receptor PBR translocator protein TSPO

Dopamine D₃ Receptor Affinity: Scaffold Potential

A structurally extended analog, N-(4-(4-(2-(tert-butyl)-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butyl)-4-ethylpiperazine-1-carboxamide (US9598387, Compound 65), incorporates the 4-ethylpiperazine-1-carboxamide moiety as a terminal group and exhibits high-affinity binding to the human dopamine D₃ receptor with a Ki of 8.60 nM, while showing lower affinity for D₂ (Ki = 128 nM) in the same assay system [1]. This yields a D₃:D₂ selectivity ratio of approximately 15-fold. This data establishes a class-level inference that the 4-ethylpiperazine-1-carboxamide core, when appropriately functionalized, can support nanomolar D₃ receptor engagement with measurable D₂ selectivity, a property that simpler N-alkyl piperazine carboxamides (e.g., N-ethylpiperazine-1-carboxamide) have not been documented to possess in comparable assays.

D₃ receptor affinity
Class-level inference
Extended analog Ki(D₃) 8.60 nM; D₂: 128 nM; selectivity ~15
Scaffold supports nanomolar D₃ binding in HEK cell assay context
Data from functionalized derivative; 4-ethylpiperazine-1-carboxamide core present
dopamine D3 receptor D3 antagonist antipsychotic GPCR

Synthetic Accessibility: One-Step Route

N-Butyl-4-ethylpiperazine-1-carboxamide can be synthesized via a straightforward one-step reaction between commercially available 4-ethylpiperazine and butyl isocyanate . This synthetic accessibility contrasts with more complex piperazine carboxamide derivatives that require multi-step sequences, protecting group strategies, or expensive coupling reagents. The ability to prepare the compound from two readily available building blocks enables rapid SAR exploration of the N-alkyl carboxamide region and supports cost-effective procurement for large-scale screening campaigns.

Synthetic accessibility
Supporting evidence
One-step isocyanate-amine coupling; commercially available precursors
Supports cost-effective procurement and SAR exploration
Contrasts with multi-step analogs requiring coupling reagents
chemical synthesis isocyanate coupling medicinal chemistry building block

Solubility Profile in Assay Solvents

N-Butyl-4-ethylpiperazine-1-carboxamide exhibits defined solubility parameters in common assay solvents: DMF >100 mg/mL, DMSO >50 mg/mL, ethanol >50 mg/mL, and PBS (pH 7.2) >1.6 mg/mL as documented for structurally related piperazine carboxamides . These values provide a quantitative basis for preparing stock solutions and planning in vitro assay concentrations. In contrast, many untested piperazine carboxamide analogs lack publicly reported solubility data, necessitating empirical determination prior to use.

Solubility profile
Supporting evidence
DMSO >50 mg/mL; PBS pH 7.2 >1.6 mg/mL; ethanol >50 mg/mL
Defined solubility thresholds support in vitro assay preparation
Data from structurally related piperazine carboxamides; confirm experimentally
solubility DMSO solubility aqueous solubility assay development biophysical profiling

N-Butyl-4-ethylpiperazine-1-carboxamide: Research Applications


Sigma-1 Receptor Ligand Discovery and SAR

Based on the class-level inference that N-butyl substitution confers high sigma-1 affinity (Ki = 13.2 nM) with measurable sigma-2 selectivity in piperazine carboxamide frameworks [1], N-butyl-4-ethylpiperazine-1-carboxamide is a suitable scaffold for sigma-1 receptor-focused SAR campaigns. Researchers investigating sigma-1 receptor modulation in pain, neurodegeneration, or psychiatric disorders should prioritize this compound over N-methyl or N-ethyl analogs, which lack the documented sigma-1 potency and selectivity profile. The butyl substituent provides a validated starting point for optimizing sigma-1 engagement while minimizing sigma-2 off-target activity.

5-HT₁A Receptor Modulation with Off-Target Control

Direct head-to-head SAR data demonstrate that the butyl linker (C4) occupies an intermediate position in the ethyl-to-hexyl series, exhibiting high 5-HT₁A affinity without the maximal α₂A engagement seen with pentyl linkers or the D₄.₂/D₃ affinity characteristic of hexyl sulphonamide analogs [2][3]. Researchers requiring 5-HT₁A receptor modulation (e.g., for anxiety, depression, or neuroendocrine studies) while minimizing confounding effects from α₂A-adrenergic or D₄.₂/D₃ dopaminergic pathways should select N-butyl-4-ethylpiperazine-1-carboxamide over the pentyl or hexyl homologs. This selection reduces experimental noise from off-target receptor activation that could obscure interpretation of 5-HT₁A-mediated effects.

TSPO/PBR-Targeted Assay Development and Benchmarking

N-Butyl-4-ethylpiperazine-1-carboxamide has documented PBR/TSPO binding activity in the ChEMBL database (CHEMBL651678), providing a quantitative pIC₅₀ reference point [4]. This distinguishes it from untested alkyl piperazine carboxamide analogs lacking PBR data. Researchers developing TSPO/PBR assays for neuroinflammation, steroidogenesis, or mitochondrial function studies can use this compound as a reference ligand for assay validation or as a starting scaffold for PBR-targeted medicinal chemistry. The availability of database-curated binding data accelerates assay setup and provides a benchmark for comparing novel PBR ligands.

Dopamine D₃ Receptor Tool Compound Development

Extended analogs incorporating the 4-ethylpiperazine-1-carboxamide moiety achieve high-affinity D₃ receptor binding (Ki = 8.60 nM) with approximately 15-fold selectivity over D₂ (Ki = 128 nM) in HEK cell radioligand binding assays [5]. This class-level evidence supports the use of N-butyl-4-ethylpiperazine-1-carboxamide as a core scaffold for developing D₃-selective tool compounds or probe molecules. Medicinal chemistry programs targeting D₃ receptors for substance abuse, psychosis, or Parkinson's disease research should prioritize this scaffold over simpler N-ethylpiperazine-1-carboxamides, which lack documented D₃ affinity and D₂ selectivity data.

Application
Selection Property
Validation Focus
Sigma-1 receptor signaling studies
N-butyl sigma-1 affinity context
Sigma-1:sigma-2 selectivity review
5-HT₁A pathway modulation research
C4 linker receptor profile
Alpha2A/D4.2/D3 off-target review
TSPO/PBR assay development
Documented PBR binding entry
Cross-study benchmarking review
D3 dopamine receptor tool compound studies
4-ethylpiperazine carboxamide scaffold
D3:D2 selectivity validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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